molecular formula C8H17NO B13299086 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL

2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL

Cat. No.: B13299086
M. Wt: 143.23 g/mol
InChI Key: ADDSDYKNNOEACE-UHFFFAOYSA-N
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Description

2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a pyrrolidine derivative, characterized by the presence of a pyrrolidine ring substituted with two methyl groups and an ethan-1-ol group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL typically involves the reaction of 2-pyrrolidinone with isobutyraldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions include:

  • Temperature: 0-25°C
  • Solvent: Methanol or ethanol
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

  • Continuous feeding of reactants
  • Use of a catalyst to enhance reaction rate
  • Efficient separation and purification of the product

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-one.

    Reduction: Formation of 2-(5,5-Dimethylpyrrolidin-2-YL)ethanamine.

    Substitution: Formation of 2-(5,5-Dimethylpyrrolidin-2-YL)ethyl halides or esters.

Scientific Research Applications

2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,5-Dimethylpyrrolidin-3-YL)ethan-1-OL
  • 2-(5,5-Dimethylpyrrolidin-2-YL)ethanamine
  • 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-one

Uniqueness

2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an ethan-1-ol group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(5,5-dimethylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-8(2)5-3-7(9-8)4-6-10/h7,9-10H,3-6H2,1-2H3

InChI Key

ADDSDYKNNOEACE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1)CCO)C

Origin of Product

United States

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